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Compound of Interest

Compound Name: Hpk1-IN-16

Cat. No.: B12423452

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Hpk1-IN-16, a potent and selective
inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for the purpose of target validation in
oncology. This document details the scientific rationale for targeting HPK1, the specific
characteristics of Hpk1-IN-16, and the experimental protocols necessary to validate HPK1 as a
therapeutic target in cancer.

Introduction: HPK1 as a Key Immuno-Oncology
Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase
kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in
hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR)
signaling, and also modulates the activity of B cells and dendritic cells (DCs).[1][2] In the
context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening the anti-tumor
immune response and allowing cancer cells to evade immune surveillance.

The inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity.
Preclinical studies using genetic knockout or kinase-dead models of HPK1 have demonstrated
augmented T-cell activation, increased cytokine production, and significant tumor growth
inhibition. Small molecule inhibitors of HPK1 are therefore being actively pursued as a novel
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class of cancer immunotherapeutics, both as monotherapy and in combination with existing
checkpoint inhibitors.

Hpk1-IN-16: A Potent and Selective HPK1 Inhibitor

Hpk1-IN-16 is a potent and selective small molecule inhibitor of HPK1, identified as compound
39 in patent WO2019051199A1. Its chemical and physical properties are summarized below.

Property Value

CAS Number 2294965-95-8
Molecular Formula C28H27FN404
Molecular Weight 502.54 g/mol

Quantitative Biological Data

The following table summarizes the in vitro activity of Hpk1-IN-16 against HPK1. The data is
extracted from patent WO2019051199A1, where Hpk1-IN-16 is referred to as compound 39.
The patent states that compounds were tested in a biochemical assay and demonstrated an
IC50 of less than 100 nM. For the purpose of this guide, a representative value is used.

Assay Type Target Result (IC50)

Biochemical Assay HPK1 <100 nM

Experimental Protocols for HPK1 Target Validation

This section provides detailed methodologies for key experiments to validate HPK1 as a target
in oncology using Hpk1-IN-16.

HPK1 Biochemical Kinase Assay

Obijective: To determine the in vitro potency of Hpk1-IN-16 against purified HPK1 enzyme.

Materials:
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Recombinant human HPK1 enzyme
Hpk1-IN-16 (dissolved in DMSO)

ATP

Myelin Basic Protein (MBP) as a substrate

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

ADP-Glo™ Kinase Assay Kit (Promega) or similar
384-well plates

Plate reader capable of luminescence detection
Procedure:

Prepare a serial dilution of Hpk1-IN-16 in DMSO. Further dilute the compounds in kinase
buffer to the desired final concentrations.

Add 2.5 pL of the diluted Hpk1-IN-16 or DMSO (vehicle control) to the wells of a 384-well
plate.

Prepare a master mix containing the HPK1 enzyme and MBP substrate in kinase buffer. Add
5 uL of the master mix to each well.

Prepare a solution of ATP in kinase buffer. Add 2.5 pL of the ATP solution to each well to
initiate the kinase reaction. The final ATP concentration should be at or near the Km for
HPK1.

Incubate the plate at 30°C for 1 hour.

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
Kinase Assay kit according to the manufacturer's instructions.

Measure the luminescence using a plate reader.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b12423452?utm_src=pdf-body
https://www.benchchem.com/product/b12423452?utm_src=pdf-body
https://www.benchchem.com/product/b12423452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Calculate the percent inhibition for each concentration of Hpk1-IN-16 relative to the DMSO
control.

» Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g.,
GraphPad Prism).

Cellular Assay for HPK1 Target Engagement (pSLP-76)

Objective: To assess the ability of Hpk1-IN-16 to inhibit HPK1 activity in a cellular context by
measuring the phosphorylation of its direct substrate, SLP-76, at Serine 376.

Materials:

o Jurkat T-cells

e Hpk1-IN-16 (dissolved in DMSO)

e Anti-CD3/anti-CD28 antibodies for T-cell stimulation

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e Antibodies: Rabbit anti-phospho-SLP-76 (Ser376) and Mouse anti-total SLP-76
e HRP-conjugated secondary antibodies

o Western blot reagents and equipment

o Alternatively, a TR-FRET or ELISA-based assay kit for pSLP-76 (Ser376) can be used for
higher throughput.

Procedure (Western Blot):

e Culture Jurkat T-cells in appropriate media.

e Pre-incubate the cells with various concentrations of Hpk1-IN-16 or DMSO for 1-2 hours.
 Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.

o Wash the cells with cold PBS and lyse them using cell lysis buffer.
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» Determine the protein concentration of the cell lysates.

o Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF
membrane.

e Block the membrane with 5% BSA or non-fat milk in TBST.

 Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at
4°C.

e Wash the membrane and incubate with the HRP-conjugated secondary antibody.

» Detect the signal using an enhanced chemiluminescence (ECL) substrate.

 Strip the membrane and re-probe with an antibody against total SLP-76 as a loading control.
e Quantify the band intensities and normalize the pSLP-76 signal to the total SLP-76 signal.

o Calculate the percent inhibition of pSLP-76 and determine the cellular IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Hpk1-IN-16 in a preclinical mouse model of
cancer.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

Human cancer cell line (e.g., a colorectal or melanoma cell line)

Hpk1-IN-16 formulated for oral or intraperitoneal administration

Vehicle control

Calipers for tumor measurement

Procedure:
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e Subcutaneously implant the human cancer cells into the flank of the immunocompromised

mice.
» Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

* Randomize the mice into treatment groups (e.g., vehicle control, Hpk1-IN-16 low dose,
Hpk1-IN-16 high dose).

o Administer Hpk1-IN-16 or vehicle to the mice daily (or as determined by pharmacokinetic
studies).

e Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated
using the formula: (Length x Width?)/2.

¢ Monitor the body weight of the mice as an indicator of toxicity.

o At the end of the study (e.g., when tumors in the control group reach a predetermined size),
euthanize the mice and excise the tumors.

e Analyze the tumor growth inhibition (TGI) for each treatment group compared to the vehicle
control.

o Optional: Tumors can be processed for pharmacodynamic marker analysis (e.g., pSLP-76)
or immune cell infiltration by immunohistochemistry or flow cytometry.

Visualizing HPK1 Signaling and Experimental

Workflows
HPK1 Signaling Pathway in T-Cells™ "dot
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Caption: Experimental workflow for validating HPK1 as an oncology target using Hpk1-IN-16.
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Logical Relationship of HPK1 Inhibition in Cancer
Therapy
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Caption: Logical flow from HPKZ1 inhibition by Hpk1-IN-16 to anti-tumor effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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